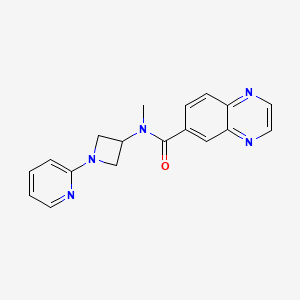
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide, also known as XH-14, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative, which has been shown to exhibit promising properties in terms of its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide involves the inhibition of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. By inhibiting the NMDA receptor, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to protect against various neurotoxic insults, such as ischemia and oxidative stress.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to have various biochemical and physiological effects, which make it a promising candidate for various applications. For example, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a key role in the development of various diseases.
実験室実験の利点と制限
One of the main advantages of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide is its high purity and yield, which makes it a suitable candidate for various lab experiments. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to exhibit promising properties in terms of its mechanism of action and biochemical and physiological effects. However, one of the limitations of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide is its potential toxicity, which requires careful handling and dosage control.
将来の方向性
There are various potential future directions for the research and development of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide. For example, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide could be further studied for its potential applications in cancer therapy, where it has shown promising anticancer properties. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide could be studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide could be studied for its potential applications in the development of novel drugs and therapies for various diseases.
合成法
The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide involves the reaction of 2,3-dichloroquinoxaline with 2-pyridylmethylamine, followed by N-methylation and azetidin-3-yl group formation. This method has been reported to yield N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide with high purity and yield.
科学的研究の応用
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide is in the field of neuroscience, where it has been shown to exhibit neuroprotective properties against various neurotoxic insults. Additionally, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide has been shown to have potential anticancer properties, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-22(14-11-23(12-14)17-4-2-3-7-21-17)18(24)13-5-6-15-16(10-13)20-9-8-19-15/h2-10,14H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZHTTDIGDTJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




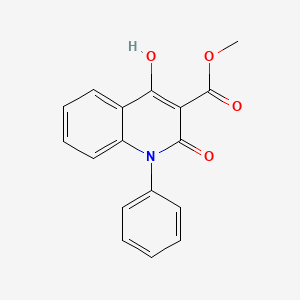
![4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2575950.png)

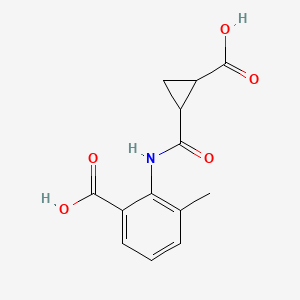
![2-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride](/img/structure/B2575954.png)
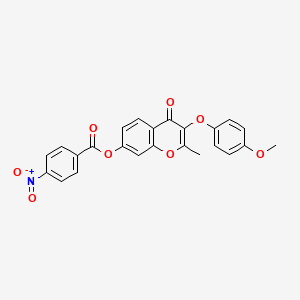
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B2575956.png)
![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2575958.png)
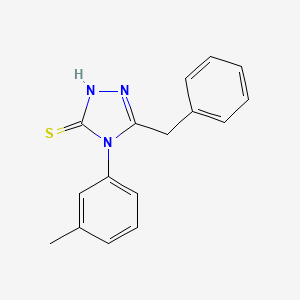
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)
